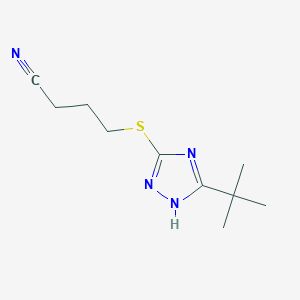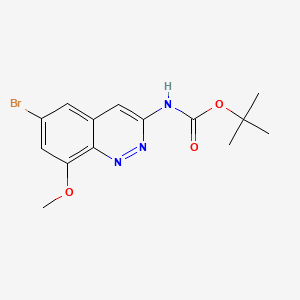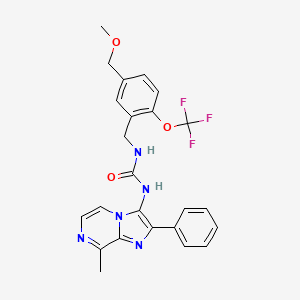
hTrkA-IN-2
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
hTrkA-IN-2 is a selective allosteric inhibitor of human tropomyosin receptor kinase A (hTrkA). It has an IC50 value of 3.9 nM, indicating its high potency . This compound is primarily used in scientific research, particularly in the study of chronic pain and other conditions related to hTrkA activity .
Métodos De Preparación
The synthesis of hTrkA-IN-2 involves several steps, including in silico virtual screening, followed by in vitro biochemical, biophysical, and cellular screening . The exact synthetic routes and reaction conditions are typically proprietary and detailed in specific research publications. Industrial production methods would likely involve optimization of these laboratory-scale procedures to ensure scalability, purity, and cost-effectiveness .
Análisis De Reacciones Químicas
hTrkA-IN-2 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions are specific to the desired transformation and the functional groups present in the compound. Major products formed from these reactions depend on the specific reagents and conditions used .
Aplicaciones Científicas De Investigación
hTrkA-IN-2 is extensively used in scientific research, particularly in the fields of chemistry, biology, and medicine. It is employed to study the role of hTrkA in chronic pain and other conditions. Researchers use this compound to investigate the molecular mechanisms underlying hTrkA-related diseases and to develop potential therapeutic strategies . Additionally, this compound is used in drug discovery and development, particularly in the search for new treatments for chronic pain .
Mecanismo De Acción
hTrkA-IN-2 exerts its effects by selectively inhibiting the activity of hTrkA. It binds to the orthosteric ATP site of the kinase domain, exhibiting a type 2 binding mode with the DFG-out and αC-helix out conformation . This binding prevents the activation of hTrkA, thereby inhibiting downstream signaling pathways involved in pain and other conditions .
Comparación Con Compuestos Similares
hTrkA-IN-2 is unique in its high selectivity and potency as an hTrkA inhibitor. Similar compounds include other hTrkA inhibitors such as Larotrectinib and Entrectinib, which are used in oncology . this compound is specifically designed for research purposes and has distinct structural features that confer its high selectivity and potency .
Propiedades
Fórmula molecular |
C24H22F3N5O3 |
|---|---|
Peso molecular |
485.5 g/mol |
Nombre IUPAC |
1-[[5-(methoxymethyl)-2-(trifluoromethoxy)phenyl]methyl]-3-(8-methyl-2-phenylimidazo[1,2-a]pyrazin-3-yl)urea |
InChI |
InChI=1S/C24H22F3N5O3/c1-15-21-30-20(17-6-4-3-5-7-17)22(32(21)11-10-28-15)31-23(33)29-13-18-12-16(14-34-2)8-9-19(18)35-24(25,26)27/h3-12H,13-14H2,1-2H3,(H2,29,31,33) |
Clave InChI |
KNZNJSNITSGMNY-UHFFFAOYSA-N |
SMILES canónico |
CC1=NC=CN2C1=NC(=C2NC(=O)NCC3=C(C=CC(=C3)COC)OC(F)(F)F)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![N-[3,5-Bis(trifluoromethyl)phenyl]-N'-[(1S)-2-methyl-1-(1-piperidinylmethyl)propyl]thiourea](/img/structure/B14907412.png)
![2-[(4-Chlorophthalazin-1-yl)amino]ethanol](/img/structure/B14907416.png)
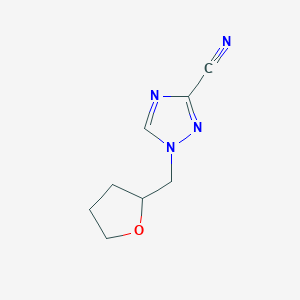
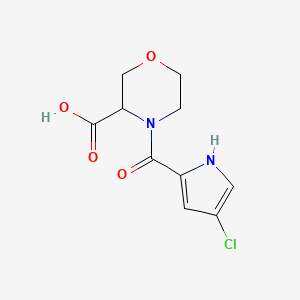
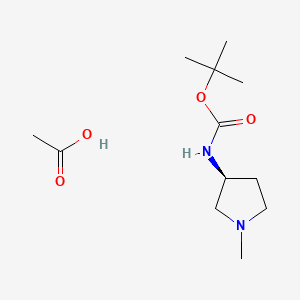

![6,8-Dioxabicyclo[3.2.1]octan-4-amine](/img/structure/B14907454.png)
